1-(2-methylphenyl)pyrrolidin-2-one
Description
1-(2-methylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. This compound consists of a pyrrolidine ring with a 2-methylphenyl group attached to the nitrogen atom. Pyrrolidin-2-ones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis .
Properties
IUPAC Name |
1-(2-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9-5-2-3-6-10(9)12-8-4-7-11(12)13/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKUWLKFKUUHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066953 | |
| Record name | 2-Pyrrolidinone, 1-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24059-71-0 | |
| Record name | 1-(2-Methylphenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24059-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 1-(2-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024059710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-(2-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyrrolidinone, 1-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-methylphenyl)pyrrolidin-2-one can be synthesized through various methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(2-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyrrolidin-2-one scaffold, which is known for its rich reactivity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using appropriate reagents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
a. Drug Development
1-(2-methylphenyl)pyrrolidin-2-one has been explored for its potential as a pharmacological agent. Similar compounds in this class have been identified as effective inhibitors of neurotransmitter transporters, particularly dopamine and norepinephrine transporters. For instance, analogs like pyrovalerone have demonstrated significant potency as dopamine transporter (DAT) inhibitors, which suggests that this compound may exhibit similar pharmacological properties .
b. Mechanism of Action
Research indicates that these compounds primarily act by inhibiting the reuptake of neurotransmitters, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. This mechanism underlies their potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression .
Industrial Applications
a. Solvent Properties
This compound exhibits excellent solvent characteristics, making it valuable in various industrial processes:
- Polymer Processing : It is used in the formulation of polymers due to its ability to dissolve a wide range of materials. This property is particularly beneficial in the production of polyvinylidene fluoride (PVDF) used in battery applications .
- Coatings and Adhesives : The compound serves as a solvent in coatings and adhesives, enhancing the performance of these products by improving their application properties and adhesion strength .
| Application Area | Details |
|---|---|
| Polymer Processing | Solvent for PVDF production |
| Coatings & Adhesives | Enhances adhesion and application properties |
| Pharmaceutical Formulations | Potential use in drug delivery systems |
Case Studies
a. Neuropharmacological Studies
In a study evaluating the effects of pyrrolidinone derivatives on locomotor activity in animal models, compounds similar to this compound were shown to significantly stimulate activity, indicating their potential for central nervous system stimulation. The duration of action was noted to be over eight hours, suggesting prolonged efficacy .
b. Toxicological Assessments
Toxicological evaluations have been conducted on related pyrrolidinone compounds to assess their safety profiles. These assessments typically involve dermal exposure studies where slight erythema was observed upon application, indicating low-level irritation but highlighting the need for further safety evaluations before widespread use .
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by the stereochemistry of the pyrrolidine ring and the spatial orientation of substituents . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
- Pyrrolidin-2-one
- Pyrrolizines
- Pyrrolidine-2,5-diones
- Prolinol
Biological Activity
1-(2-Methylphenyl)pyrrolidin-2-one, also known by its chemical structure C16H23NO, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with a 2-methylphenyl group. This structural configuration is significant as it influences the compound's interaction with various biological targets.
Research indicates that compounds with a pyrrolidine core exhibit a range of biological activities, primarily through their interaction with neurotransmitter systems. The following mechanisms have been identified for this compound:
- Dopamine Reuptake Inhibition : Similar to other pyrrolidine derivatives, this compound has been shown to inhibit the reuptake of dopamine (DA) and norepinephrine (NE), which may contribute to its stimulant effects. Studies have reported IC50 values indicating potent inhibition of these transporters, suggesting potential applications in treating conditions like ADHD and depression .
- Serotonin Interaction : While primarily acting on DA and NE transporters, some analogs exhibit varying degrees of affinity for serotonin transporters (SERT), although this compound shows selectivity towards DA and NE uptake inhibition .
Pharmacological Effects
The biological activity of this compound can be summarized in the following pharmacological effects:
- Stimulant Effects : The compound has been associated with increased locomotor activity in animal models, indicative of stimulant properties similar to those observed with amphetamines .
- Potential Antidepressant Activity : Due to its action on monoamine transporters, there is potential for this compound to exhibit antidepressant-like effects, warranting further investigation into its efficacy in mood disorders .
Case Studies and Experimental Findings
Several studies have explored the biological activity of pyrrolidine derivatives, including this compound. Key findings include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
